molecular formula C10H8ClN3O B1586615 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride CAS No. 36401-55-5

5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride

Cat. No.: B1586615
CAS No.: 36401-55-5
M. Wt: 221.64 g/mol
InChI Key: UJYBUZMRRLFXGM-UHFFFAOYSA-N
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Description

5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride is a chemical compound with the CAS Number: 36401-55-5 . It has a molecular weight of 221.65 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H8ClN3O/c1-7-9(10(11)15)13-14(12-7)8-5-3-2-4-6-8/h2-6H,1H3 . The SMILES representation is CC1=NN(N=C1C(Cl)=O)C1=CC=CC=C1 .


Physical and Chemical Properties Analysis

This compound is a solid at ambient temperature . It has a boiling point of 105-107°C .

Scientific Research Applications

Synthesis of Oxadiazoles

5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride is used in the synthesis of oxadiazoles. By reacting with tetrazoles or hydroxybenzimidamides, it forms 1,3,4-oxadiazoles, which are important in the development of new compounds with potential biological activities (Obushak, Pokhodylo, Pidlypnyi, & Matiichuk, 2008).

Catalyst Activation

This compound is utilized in catalyst activation studies. For instance, its reaction with organochalcogen ligands forms complexes that have been explored as catalysts for various chemical reactions, such as oxidation of alcohols and transfer hydrogenation of carbonyl compounds (Saleem, Rao, Kumar, Mukherjee, & Singh, 2014).

Synthesis of Triazole Derivatives

This compound is also pivotal in synthesizing various triazole derivatives, which have significant applications in medicinal chemistry and as potential corrosion inhibitors (Jawad, Hameed, Abood, Al-amiery, Shaker, Kadhum, & Takriff, 2020).

Luminescent Complex Synthesis

It is used in the synthesis of luminescent rhenium tricarbonyl complexes with axially coordinated 1,2,3-triazole ligands. These complexes exhibit potential in photophysical studies and could be applied in the development of new luminescent materials (Uppal, Booth, Ali, Lockwood, Rice, & Elliott, 2011).

Safety and Hazards

The compound is labeled with the GHS05 pictogram, indicating that it is corrosive . The hazard statement is H314, which means it causes severe skin burns and eye damage . Precautionary statements include P271 (Use only outdoors or in a well-ventilated area), P260 (Do not breathe dust/fume/gas/mist/vapours/spray), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

Biochemical Analysis

Biochemical Properties

5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride plays a crucial role in biochemical reactions, particularly as an inhibitor of xanthine oxidase . Xanthine oxidase is an enzyme involved in the oxidative metabolism of purines, and its inhibition can have therapeutic implications for conditions such as gout. The interaction between this compound and xanthine oxidase is characterized by mixed-type inhibition, indicating that the compound can bind to both the enzyme and the enzyme-substrate complex .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibitory action on xanthine oxidase can lead to reduced production of reactive oxygen species (ROS), thereby mitigating oxidative stress in cells . This reduction in oxidative stress can have downstream effects on cell signaling pathways and gene expression, promoting cellular health and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s ability to inhibit xanthine oxidase involves binding to the enzyme’s active site, preventing the conversion of xanthine to uric acid . This inhibition is facilitated by the compound’s triazole ring, which interacts with key amino acid residues within the enzyme’s active site, leading to a decrease in enzyme activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under ambient conditions, but its activity may diminish over extended periods . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of xanthine oxidase, with potential implications for chronic therapeutic use.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits xanthine oxidase without significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of dosage optimization to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in metabolic pathways related to purine metabolism. The compound interacts with enzymes such as xanthine oxidase, leading to altered metabolic flux and reduced levels of uric acid . Additionally, the compound’s metabolism may involve conjugation reactions, enhancing its solubility and excretion from the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, such as the liver and kidneys, where xanthine oxidase activity is prominent . The compound’s distribution is influenced by its physicochemical properties, including solubility and molecular weight.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with xanthine oxidase. The compound’s activity is modulated by its ability to access the enzyme’s active site, which is located within the cytoplasmic compartment . Post-translational modifications and targeting signals may further influence the compound’s localization and function within cells.

Properties

IUPAC Name

5-methyl-2-phenyltriazole-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O/c1-7-9(10(11)15)13-14(12-7)8-5-3-2-4-6-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJYBUZMRRLFXGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(N=C1C(=O)Cl)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90380085
Record name 5-METHYL-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBONYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36401-55-5
Record name 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36401-55-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-METHYL-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBONYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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